molecular formula C22H20N4O4 B11202273 N-(2-butyl-4-oxoquinazolin-3(4H)-yl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide

N-(2-butyl-4-oxoquinazolin-3(4H)-yl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide

Cat. No.: B11202273
M. Wt: 404.4 g/mol
InChI Key: IVLIWQYRSDWUCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-BUTYL-4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)-4-HYDROXY-2-OXO-1,2-DIHYDROQUINOLINE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-BUTYL-4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)-4-HYDROXY-2-OXO-1,2-DIHYDROQUINOLINE-3-CARBOXAMIDE typically involves multi-step organic reactions. The starting materials are often commercially available quinazolinone and quinoline derivatives. The key steps may include:

    Condensation Reactions: Combining quinazolinone and quinoline derivatives under acidic or basic conditions.

    Oxidation and Reduction: Using oxidizing agents like potassium permanganate or reducing agents like sodium borohydride to achieve the desired oxidation state.

    Hydrolysis and Esterification: Hydrolyzing ester groups to carboxylic acids and vice versa.

Industrial Production Methods

Industrial production may involve optimizing the reaction conditions to increase yield and purity. This could include:

    Catalysis: Using catalysts to speed up the reaction.

    Solvent Selection: Choosing appropriate solvents to dissolve reactants and facilitate the reaction.

    Temperature Control: Maintaining optimal temperatures to ensure the reaction proceeds efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(2-BUTYL-4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)-4-HYDROXY-2-OXO-1,2-DIHYDROQUINOLINE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: Reacting with oxidizing agents to form quinazolinone and quinoline derivatives with higher oxidation states.

    Reduction: Using reducing agents to convert ketones to alcohols.

    Substitution: Replacing functional groups with other groups using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Ethanol, methanol, dichloromethane.

Major Products

The major products depend on the specific reactions and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-BUTYL-4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)-4-HYDROXY-2-OXO-1,2-DIHYDROQUINOLINE-3-CARBOXAMIDE involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Receptors: Binding to receptors on cell surfaces to modulate cellular responses.

    DNA/RNA: Interacting with genetic material to influence gene expression.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds with similar quinazolinone structures.

    Quinoline Derivatives: Compounds with similar quinoline structures.

Uniqueness

N-(2-BUTYL-4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)-4-HYDROXY-2-OXO-1,2-DIHYDROQUINOLINE-3-CARBOXAMIDE is unique due to its specific combination of quinazolinone and quinoline moieties, which may confer distinct biological activities and chemical properties.

Properties

Molecular Formula

C22H20N4O4

Molecular Weight

404.4 g/mol

IUPAC Name

N-(2-butyl-4-oxoquinazolin-3-yl)-4-hydroxy-2-oxo-1H-quinoline-3-carboxamide

InChI

InChI=1S/C22H20N4O4/c1-2-3-12-17-23-16-11-7-5-9-14(16)22(30)26(17)25-21(29)18-19(27)13-8-4-6-10-15(13)24-20(18)28/h4-11H,2-3,12H2,1H3,(H,25,29)(H2,24,27,28)

InChI Key

IVLIWQYRSDWUCP-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=NC2=CC=CC=C2C(=O)N1NC(=O)C3=C(C4=CC=CC=C4NC3=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.